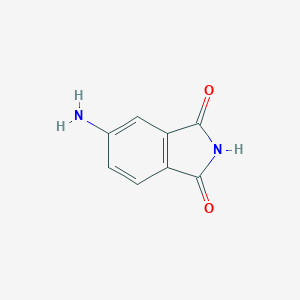

4-Aminophthalimide

Description

Historical Context and Significance in Photophysics and Organic Chemistry

4-Aminophthalimide has long been a subject of interest in photophysics due to its pronounced solvatochromism—the change in its absorption and emission spectra in response to the polarity of its solvent environment. This property arises from a significant increase in its dipole moment upon excitation to the singlet state. mdpi.comacs.org In non-protic solvents, the dipole moment increases substantially, and this effect is even more pronounced in protic solvents like alcohols and water, where hydrogen bonding leads to a state with nearly complete charge transfer. acs.org

In organic chemistry, this compound and its derivatives are recognized as important building blocks for more complex molecular systems. researchgate.net They are nitrogen-containing heterocyclic compounds that serve as precursors for pharmacologically relevant molecules and chemiluminescent derivatives. mdpi.com The compound's rigid structure combined with its responsive fluorescence makes it an attractive component for designing molecular probes and sensors. Its crystal structure reveals that the molecules are packed via intermolecular hydrogen bonds, forming distinct molecular chains, a feature that influences its properties in the solid state. researchgate.netscispace.com

Relevance as a Fluorescent Electron Donor-Acceptor (EDA) System

This compound is a canonical example of a fluorescent electron donor-acceptor (EDA) system. researchgate.net In this molecule, the amino group (-NH₂) acts as the electron donor and the phthalimide (B116566) group serves as the electron acceptor. mdpi.com Upon absorption of light, an electron is promoted to an excited state, leading to a phenomenon known as intramolecular charge transfer (ICT). acs.org

The table below details the photophysical properties of this compound in various solvents, illustrating its characteristic solvatochromism.

| Solvent | Absorption Max (λabs nm) | Fluorescence Max (λfl nm) | Stokes Shift (cm-1) |

|---|---|---|---|

| Cyclohexane | 358 | 430 | 4700 |

| Dioxane | 367 | 475 | 5600 |

| Ethyl Acetate | 365 | 482 | 6100 |

| Acetonitrile | 368 | 514 | 7400 |

| Methanol (B129727) | 372 | 541 | 8200 |

| Water | 370 | 546 | 8500 |

Data sourced from studies on the photophysical behavior of aminophthalimide dyes. acs.orgacs.org

Overview of its Diverse Applications in Modern Science

The unique properties of this compound have led to its use in a wide array of scientific applications. Its sensitivity to the local environment makes it an invaluable tool for probing complex biological and chemical systems.

Fluorescent Probes for Biological Systems: this compound has been incorporated into the side chains of amino acids to create small, environment-sensitive fluorescent probes. researchgate.netnih.govnih.gov These probes are particularly useful for studying transmembrane peptides, allowing researchers to distinguish between locations in the hydrophobic core of a lipid bilayer and the more polar membrane surface through changes in fluorescence. nih.govnih.gov A key advantage is its small size, which is approximately isosteric to the amino acid tryptophan, meaning it can be incorporated into peptides without significantly altering their structure, while offering a much more informative fluorescence signal. researchgate.netnih.gov

Probing Solvation Dynamics: The compound is widely used to study solvation dynamics and hydrogen bonding interactions in novel solvent systems, such as room-temperature ionic liquids. researchgate.net

Fabrication of Organic Nanoparticles: Researchers have used this compound as a building block to fabricate fluorescent organic nanoparticles. The aggregation behavior and resulting optical properties of these nanoparticles are influenced by the intermolecular hydrogen bonding capabilities of the this compound units. researchgate.net

Studying Photophysical Processes: It serves as a model compound for investigating fundamental photophysical processes, such as excited-state intramolecular proton transfer (ESIPT), where a solvent molecule can assist in the transfer of a proton within the excited molecule. mdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-aminoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRKCOCTEMYUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063127 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3676-85-5 | |

| Record name | 4-Aminophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3676-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003676855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 4 Aminophthalimide

Advanced Synthesis Routes for 4-Aminophthalimide

The synthesis of this compound, a key intermediate in the production of dyes and pharmaceuticals, has evolved from traditional methods to more advanced, efficient, and environmentally conscious routes. google.comguidechem.com The primary and most commercially viable starting material for its synthesis is 4-nitrophthalimide (B147348). google.com

The reduction of the nitro group in 4-nitrophthalimide to an amino group is the critical step in forming this compound. google.com Historically, this was achieved using reagents like sodium hydrosulfite, a method that suffered from low atom economy and generated significant waste. Modern approaches focus on catalytic hydrogenation and the use of alternative, greener reducing agents to improve yield, purity, and environmental impact. google.com

Catalytic hydrogenation stands out as a highly efficient method for the synthesis of this compound from 4-nitrophthalimide. google.com This technique involves the use of a catalyst, typically a metal on a support, in the presence of hydrogen gas.

Commonly employed catalysts include Palladium on carbon (Pd/C) and Raney nickel. google.com The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF). google.com The process involves dissolving 4-nitrophthalimide in the solvent within a hydrogenation kettle, adding the catalyst, and then introducing hydrogen gas under pressure. google.com

The reaction conditions are carefully controlled to optimize the yield and purity of the final product. Initially, the hydrogenation is conducted at a lower pressure (20-40 psi) and temperature (20-30°C) to manage the exothermic nature of the reaction. google.com Once this initial phase is complete, the pressure and temperature are increased (40-60 psi and 40-50°C) to drive the reaction to completion. google.com This process typically yields this compound with high purity (>99%) and in excellent yields (95-97%).

A significant advantage of catalytic hydrogenation is the ease of product isolation. After the reaction, the catalyst is simply filtered off, and the solvent is removed under reduced pressure. google.com This often eliminates the need for further purification steps like column chromatography, making the process highly scalable and suitable for industrial applications.

Table 1: Comparison of Catalysts in the Hydrogenation of 4-Nitrophthalimide google.com

| Catalyst | Solvent | H₂ Pressure (psi) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Raney Ni | DMF | 40–60 | 40–50 | 97 | >99 |

While catalytic hydrogenation is highly effective, research has explored other reducing agents for the conversion of 4-nitrophthalimide. These alternatives can be useful in specific laboratory settings or when certain functional groups that are sensitive to catalytic hydrogenation are present in the molecule. commonorganicchemistry.com

Some of the common reducing agents for nitro groups include:

Iron (Fe) in acidic conditions: This provides a mild reduction method. commonorganicchemistry.com

Zinc (Zn) in acidic conditions: Similar to iron, this offers a gentle reduction pathway. commonorganicchemistry.com

Tin(II) chloride (SnCl₂): This is another mild reagent for converting nitro groups to amines. commonorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄): This can be used to reduce nitro groups to amines. justdial.com

Sodium sulfide (B99878) (Na₂S): This reagent can be an alternative when hydrogenation or acidic conditions are not suitable. commonorganicchemistry.com

A key driver in modern chemical synthesis is the principle of green chemistry, which emphasizes maximizing atom economy and minimizing waste. The catalytic hydrogenation of 4-nitrophthalimide is a prime example of a green synthetic route. google.com

The primary byproduct of this reaction is water, which is environmentally benign. google.com Furthermore, the catalysts, such as Pd/C and Raney nickel, can be recovered and recycled, adding to the economic and environmental benefits of the process. google.com The use of a recyclable solvent also contributes to the sustainability of the synthesis. google.com This approach avoids the use of stoichiometric reagents that generate large amounts of waste, a significant drawback of older reduction methods.

Reduction of 4-Nitrophthalimide: Optimization and Green Chemistry Approaches

Chemical Transformation and Derivatization Strategies

The amino group in this compound is a versatile functional handle that allows for a variety of chemical transformations and derivatization strategies. These reactions are crucial for synthesizing a wide range of compounds with specific properties and applications.

The amino group of this compound can be oxidized to form the corresponding nitroso (–NO) and nitro (–NO₂) derivatives. This transformation is typically achieved using various oxidizing agents.

Common oxidizing agents for converting amines to nitroso or nitro compounds include:

Hydrogen peroxide (H₂O₂): Often used in the presence of a catalyst, such as molybdenum salts, to oxidize anilines to nitroso and subsequently to nitro compounds. organic-chemistry.org The reaction conditions, particularly pH and temperature, can be controlled to favor the formation of either the nitroso or the nitro derivative. organic-chemistry.org

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can be used for this transformation. justdial.com

The ability to convert the amino group back to a nitro or nitroso group provides a synthetic route to re-functionalize the molecule, opening up possibilities for further chemical modifications.

Reduction Reactions to Phthalhydrazide (B32825)

The conversion of a phthalimide (B116566) to a phthalhydrazide involves the cleavage of the imide ring by hydrazine (B178648), followed by cyclization to form a six-membered dihydropyridazinedione ring system. In the case of this compound, this reaction leads to the formation of 4-aminophthalhydrazide, also known as isoluminol, a structural isomer of the well-known chemiluminescent compound luminol (B1675438) (3-aminophthalhydrazide). researchgate.net

The synthesis of aminophthalhydrazides can be achieved through the hydrazinolysis of the corresponding aminophthalimides. researchgate.net The reaction of this compound with hydrazine hydrate (B1144303) can yield 4-aminophthalhydrazide. The conditions of the reaction are critical in determining the final product. The formation of N-aminophthalimides is often a kinetically controlled process, favored at lower temperatures, while the formation of the thermodynamically more stable phthalhydrazide ring is favored at higher temperatures or with a larger excess of hydrazine. mdpi.comnih.gov One effective method involves the solid-phase hydrazinolysis of aminophthalimides with a hydrazine-hydroquinone complex, which has been shown to produce isomeric aminophthalhydrazides in high yields. researchgate.net

Nucleophilic Substitution and Coupling Reactions of the Amino Group

The exocyclic amino group at the 4-position of the phthalimide ring is nucleophilic and serves as a key handle for a variety of functionalization reactions. It readily reacts with electrophilic reagents, allowing for the synthesis of a wide array of derivatives with modified properties. These transformations include reactions with acyl chlorides and sulfonyl chlorides, as well as the synthesis of various N-substituted derivatives.

Reactions with Acyl Chlorides and Sulfonyl Chlorides

The primary amino group of this compound undergoes facile acylation upon reaction with acyl chlorides. This reaction is a standard method for forming an amide bond. Typically, the acyl chloride is added to a solution of the aminophthalimide in a suitable solvent, often in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. nih.gov For instance, 6-bromohexanoyl chloride (generated from 6-bromohexanoic acid and oxalyl chloride) reacts with N-sec-butyl-4-aminophthalimide in dichloromethane (B109758) with pyridine to yield the corresponding N-acylated product, 6-bromo-N-(2-(sec-butyl)-1,3-dioxoisoindolin-4-yl)hexanamide. nih.gov This highlights that the exocyclic amino group is more nucleophilic than the imide nitrogen, allowing for selective acylation.

Similarly, the amino group can react with sulfonyl chlorides to form sulfonamides. This reaction is analogous to the Hinsberg test for primary amines. wikipedia.orgresearchgate.net The nitrogen atom of the amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide linkage. researchgate.net For example, the reaction of this compound with an arylsulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base would be expected to produce the corresponding N-(arylsulfonyl)-4-aminophthalimide derivative. wikipedia.org

Synthesis of N-substituted Phthalimide Derivatives

The term "N-substituted phthalimide" can refer to substitution at either the imide nitrogen or the exocyclic amino group. Both types of derivatives are synthetically accessible.

Substitution at the Imide Nitrogen: The acidic proton on the imide nitrogen can be replaced by an alkyl or aryl group. A common strategy involves the N-alkylation of a precursor, followed by the introduction or modification of the 4-amino group. For example, 4-nitrophthalic anhydride (B1165640) can be reacted with an amine, such as sec-butylamine, in refluxing acetic acid to form N-sec-butyl-4-nitrophthalimide. nih.gov Subsequent reduction of the nitro group, typically via catalytic hydrogenation with H₂ over a palladium on carbon (Pd/C) catalyst, yields N-sec-butyl-4-aminophthalimide. nih.gov More general methods for the N-alkylation of phthalimides, which could be applied to this compound, include reactions with alkyl halides in the presence of a base such as potassium hydroxide (B78521) or cesium carbonate. organic-chemistry.org

Substitution at the Exocyclic Amino Group: As discussed previously, the 4-amino group can be readily acylated and sulfonylated (Section 2.2.3.1). nih.gov Further substitution to create secondary or tertiary amines is also possible. Introducing alkyl substituents to the amino moiety causes significant shifts in the photophysical properties of the molecule. researchgate.net The synthesis of N,N-dialkyl-4-aminophthalimide derivatives has been reported, where the derivatization of the amino group leads to notable changes in the compound's fluorescence behavior. researchgate.net

Photophysical Properties and Spectroscopic Investigations of 4 Aminophthalimide

Ground State and Excited State Structural Characterization

4-Aminophthalimide (4-AP) is a fluorescent dye known for its sensitivity to the surrounding environment. conicet.gov.arresearchgate.net Its photophysical behavior is intrinsically linked to its molecular structure in both the ground and excited states. Upon excitation, 4-AP undergoes a redistribution of charge, leading to an internal charge-transfer (ICT) state. conicet.gov.ar This excited state (S1-ICT) possesses a significantly larger dipole moment (6.5 D) compared to its ground state (3.5 D). conicet.gov.ar This change in polarity is a key factor in its solvatochromic properties. conicet.gov.armdpi.com

Theoretical studies, including time-dependent density functional theory (TDDFT), have been employed to understand the geometry and electronic structure of 4-AP in both its ground and excited states. researchgate.netrsc.org These calculations help to elucidate the intramolecular charge transfer from the amino group to the carbonyl groups upon photoexcitation. researchgate.net The structure of 4-AP features electron-donating amino and imide groups conjugated with an electron-accepting carbonyl group within an aromatic ring, which facilitates significant changes in electron density upon electronic excitation. mdpi.com

X-ray Crystallography of this compound and its Aggregates

X-ray crystallography has been instrumental in determining the precise solid-state structure of this compound and understanding the intermolecular interactions that govern its aggregation. rsc.orgresearchgate.net The systematic name for this compound is 5-aminoisoindole-1,3-dione, and its molecular formula is C₈H₆N₂O₂. researchgate.netnih.gov

Crystallographic data reveals that 4-AP crystallizes in an orthorhombic system. researchgate.net The molecules are packed in the crystal lattice through extensive intermolecular hydrogen-bonding interactions. researchgate.netnih.gov These interactions lead to the formation of molecular chains and more complex aggregated structures. rsc.orgresearchgate.net The study of 4-AP aggregates is significant for applications in developing fluorescent organic nanoparticles. rsc.org

| Crystal Data for this compound | |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a | 14.5786 (19) Å |

| b | 13.0728 (17) Å |

| c | 3.7216 (5) Å |

| V | 709.27 (16) ų |

| Z | 4 |

Data sourced from references researchgate.netresearchgate.net.

Intermolecular Hydrogen Bonding and π-π Stacking Interactions

In the solid state, this compound molecules are intricately connected through a network of intermolecular hydrogen bonds and π-π stacking interactions. researchgate.netnih.gov Two primary types of hydrogen bonds are observed. researchgate.netresearchgate.net One involves the imide group, which forms N—H···O hydrogen bonds, creating helical molecular chains along the c-axis of the crystal. researchgate.netnih.goviucr.org The second type of hydrogen bond involves the amino group, which connects these chains. researchgate.netresearchgate.net

These hydrogen-bonded chains are further stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules, with a centroid-to-centroid distance of approximately 3.722 Å. researchgate.netnih.goviucr.org The presence of these strong intermolecular forces, particularly hydrogen bonding, plays a crucial role in the self-assembly and aggregation behavior of 4-AP. rsc.org The nature and strength of these interactions can be modified, for instance, by substituting the amine hydrogens with methyl groups, which leads to different aggregation patterns and photophysical properties. rsc.org

Advanced Fluorescence Probing Capabilities

This compound is widely recognized for its utility as a fluorescent probe, demonstrating high sensitivity to its local environment. conicet.gov.arnih.govnih.gov Its fluorescence quantum yield, lifetimes, and emission spectra are significantly influenced by the surrounding medium. conicet.gov.armdpi.com This sensitivity makes it a valuable tool for studying solvation dynamics and local polarity in various systems, including biological membranes and solvent mixtures. conicet.gov.arnih.govscispace.com The small size of the 4-AP chromophore, which is comparable to the amino acid tryptophan, coupled with its superior fluorescence readout, makes it an attractive probe for biological applications. nih.govnih.gov

Solvatochromism and Thermochromism in Varied Solvent Environments

This compound exhibits pronounced solvatochromism, meaning its absorption and emission spectra are highly dependent on the polarity of the solvent. conicet.gov.armdpi.com It also displays thermochromism, where its spectral properties change with temperature. acs.orgresearchgate.net

The emission spectrum of 4-AP is particularly sensitive to both the polarity and the hydrogen-bonding ability of the solvent. conicet.gov.arresearchgate.net In protic solvents, which can donate hydrogen bonds, the bathochromic (red) shift of the emission spectrum is much more significant than in aprotic solvents. conicet.gov.ar This is attributed to the formation of stronger hydrogen bonds in the more polar excited state (S1-ICT) compared to the ground state. conicet.gov.arresearchgate.netmdpi.com

The ability of the solvent to act as a hydrogen bond acceptor (as quantified by the Kamlet-Taft parameter β) is a major contributor to the observed solvatochromism. conicet.gov.ar In protic solvents like alcohols and water, hydrogen bonding can lead to a substantial increase in the excited-state dipole moment, approaching a state of nearly total charge transfer. researchgate.netacs.org The emission intensity of 4-AP is also notably lower in protic solvents. conicet.gov.ar Studies using TDDFT have shown that hydrogen bonds involving the amine group of 4-AP are significantly strengthened upon photoexcitation due to intramolecular charge transfer. researchgate.net

The absorption spectrum of 4-AP typically shows two main bands: one around 300 nm (B2 band) and another around 370 nm (B1 band), which are assigned to S₀ → S₂ and S₀ → S₁ transitions, respectively. conicet.gov.aracs.org The positions of these bands shift depending on the solvent environment. conicet.gov.ar

A red shift (bathochromic shift) in the emission spectrum is commonly observed as the polarity of the solvent increases. conicet.gov.arresearchgate.net This is due to the stabilization of the highly polar excited state by the polar solvent molecules. conicet.gov.ar Protic solvents cause a more pronounced red shift in emission compared to polar aprotic solvents. conicet.gov.ar For instance, the Stokes shift is very sensitive to both the polarity and hydrogen bond donating ability of the medium. conicet.gov.ar

Fluorescence Quantum Yield and Lifetime Studies

The fluorescence characteristics of this compound (4-AP) are exceptionally sensitive to its molecular environment, particularly solvent polarity and hydrogen-bonding capability. mdpi.com In aprotic solvents, 4-AP exhibits strong fluorescence with high quantum yields (Φf). For instance, the quantum yield is 0.76 in dichloromethane (B109758), 0.70 in tetrahydrofuran (B95107) (THF), and 0.68 in acetone. sonar.chpsu.edu The fluorescence lifetime (τF) in THF has been measured at a relatively long 12.4 nanoseconds. psu.edu

A dramatic shift in these properties occurs when 4-AP is dissolved in protic solvents. mdpi.com The fluorescence quantum yield drops significantly; in methanol (B129727), it is only 0.1. mdpi.com This quenching is accompanied by a shortening of the fluorescence lifetime, which is approximately 7 ns in methanol. mdpi.com This behavior indicates the activation of efficient nonradiative decay channels in the presence of protic solvents. mdpi.com

The influence of hydrogen bonding is further highlighted by studies using deuterated solvents, which reveals a significant deuterium (B1214612) isotope effect. In deuterated methanol (CD₃OD), the fluorescence quantum yield of 4-AP increases to ~0.3, and the lifetime is extended to 14 ± 2 ns. mdpi.com An even more pronounced effect is observed when 4-AP is incorporated into a DNA duplex in D₂O, where the quantum yield reaches 77% and the lifetime is enhanced to 36.4 ns, compared to a lifetime of just 1.22 ns for the 4-AP nucleoside in H₂O. rsc.org The longer lifetimes in deuterated solvents suggest that the solvent's exchangeable proton is involved in the nonradiative deactivation pathways of the excited state. mdpi.com

Table 1: Photophysical Properties of this compound in Various Solvents

| Solvent | Type | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τF) (ns) |

|---|---|---|---|

| Dichloromethane | Aprotic | 0.76 sonar.ch | - |

| Tetrahydrofuran (THF) | Aprotic | 0.70 sonar.chpsu.edu | 12.4 psu.edu |

| Acetone | Aprotic | 0.68 sonar.ch | - |

| Methanol (CH₃OH) | Protic | 0.1 mdpi.com | 6 ± 2 mdpi.com |

| Deuterated Methanol (CD₃OD) | Protic | ~0.3 mdpi.com | 14 ± 2 mdpi.com |

| Water (H₂O) | Protic | - | 1.22 (as nucleoside) rsc.org |

| Deuterated Water (D₂O) | Protic | 0.77 (in DNA duplex) rsc.org | 36.4 (in DNA duplex) rsc.org |

Excitation Wavelength Dependence of Emission Spectra in Protic Solvents

A peculiar characteristic of this compound's photophysics is the dependence of its emission spectrum on the excitation wavelength, a phenomenon particularly observed in aqueous environments. acs.orgnih.gov In most organic solvents, the emission spectrum of 4-AP is independent of the excitation wavelength, which is typical behavior for a fluorophore that emits from its lowest-energy excited state. conicet.gov.ar However, in water, the emission maximum shifts depending on which of its two main absorption bands is excited. nih.govconicet.gov.ar

When 4-AP is excited into its higher energy absorption band (B2 band, ~300-303 nm), the resulting fluorescence emission peaks at approximately 562 nm. acs.orgconicet.gov.ar Conversely, when excitation targets the lower energy intramolecular charge-transfer (ICT) band (B1 band, ~370 nm), the emission maximum is blue-shifted to around 546 nm. acs.orgconicet.gov.ar Furthermore, time-resolved studies have shown that when exciting at the B1 band in water, the emission spectrum shifts to the blue over time, a behavior not seen when exciting at the B2 band. nih.govconicet.gov.ar This suggests a complex excited-state process that is unique to aqueous solutions. conicet.gov.ar One proposed explanation involves a solvent-mediated proton transfer process that plays a key role in the emission profile. nih.govconicet.gov.ar However, this view is contested, with some research suggesting that the fluorescence of 4-AP in water arises from two distinct ground-state hydrogen-bonded species, which would account for the different emission spectra without invoking an excited-state transformation. nih.gov

Excited-State Dynamics and Nonradiative Deactivation Pathways

The significant variation in the fluorescence quantum yield and lifetime of this compound across different solvent environments points to a complex interplay of competing excited-state deactivation pathways. mdpi.com While radiative decay (fluorescence) is dominant in aprotic solvents, nonradiative processes become highly efficient in protic solvents. mdpi.com The primary mechanisms proposed to explain these nonradiative pathways are Excited-State Intramolecular Proton Transfer (ESIPT) and the formation of Twisted Intramolecular Charge Transfer (TICT) states. mdpi.comacs.org

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism and its Controversies

The concept of ESIPT has been frequently invoked to explain the photophysical behavior of 4-AP in protic solvents. nih.govresearcher.life The theory posits that upon photoexcitation, a proton is transferred from the imide nitrogen to one of the carbonyl oxygens, a process facilitated by solvent molecules. mdpi.comnih.gov However, the occurrence of ESIPT in 4-AP is a subject of significant controversy, with multiple studies presenting evidence that challenges this mechanism. nih.govnih.gov Femtosecond infrared spectroscopy studies have shown that while 4-AP may form a favorable structure for proton transfer, the actual process is either energetically unfavorable or too slow to compete with other relaxation pathways. nih.govnih.gov A key piece of conflicting evidence comes from comparative experiments with 4-AP derivatives where the imide hydrogen is replaced by an n-butyl group; these molecules exhibit similar photophysical behavior, which revokes the necessity of the imide proton for the observed phenomena. nih.govnih.gov

The central event in the ESIPT mechanism is the tautomerization from the ground-state keto form of 4-AP to an excited-state enol form. nih.gov Theoretical calculations have provided critical insight into the energetics of this transformation. nih.govnih.gov Studies indicate that upon excitation to the first singlet excited state (S₁), the keto-to-enol tautomerization is an endergonic process, with the enol form being about 10 kcal/mol higher in energy than the keto form. nih.govnih.gov This significant energy barrier makes ESIPT from the S₁ state highly unlikely. nih.gov

While the transition to the enol form becomes exergonic upon excitation to the second excited state (S₂), ESIPT must compete with the much faster process of internal conversion from the S₂ to the S₁ state, which occurs on a picosecond timescale (13 ± 2 ps). mdpi.comnih.gov This internal conversion is significantly faster than the proposed solvent-assisted ESIPT, leading to a negligible proton transfer yield. nih.govnih.gov These findings suggest that keto-enol tautomerization via ESIPT is not a significant deactivation pathway for excited this compound. nih.govnih.gov

Twisted Intramolecular Charge Transfer (TICT) States and Nonradiative Decay

An alternative and widely supported mechanism to explain the nonradiative decay of 4-AP, especially the quenching of fluorescence in polar solvents, is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. acs.orgmdpi.com The TICT model proposes that in the excited state, the amino group can undergo intramolecular rotation around the single bond connecting it to the aromatic ring. mdpi.comrsc.org

In polar environments that can stabilize a charge-separated state, this twisting motion leads to a conformation where the amino group is perpendicular to the phthalimide (B116566) ring system. mdpi.com This geometry results in a complete electronic decoupling of the donor (amino) and acceptor (phthalimide) moieties, creating a highly polar, non-emissive (or "dark") state. mdpi.commdpi.com The formation of this non-fluorescent TICT state provides a highly efficient nonradiative decay channel, allowing the molecule to return to the ground state without emitting light. acs.org This model successfully explains the marked decrease in fluorescence quantum yield observed for 4-AP and its derivatives in polar and protic solvents. acs.orgmdpi.com The sensitivity of this process to solvent polarity and viscosity makes TICT a crucial factor in understanding the solvatochromic properties of this compound. rsc.orgmdpi.com

Spectroscopic Techniques for Characterization

The photophysical behavior of this compound (4-AP) is intricately linked to its molecular structure and its interactions with the surrounding solvent environment. A variety of spectroscopic techniques are employed to probe these characteristics, providing detailed insights into the excited-state dynamics, including energy relaxation pathways and the influence of solvent on its fluorescent properties.

Femtosecond Time-Resolved Infrared (TRIR) Spectroscopy

Femtosecond Time-Resolved Infrared (TRIR) spectroscopy is a powerful technique for investigating the structural dynamics of molecules in their excited states. mdpi.com This method is particularly sensitive to changes in molecular structure and the solvation environment, making it well-suited for studying processes like excited-state intramolecular proton transfer (ESIPT). mdpi.com

In studies of 4-AP, TRIR spectroscopy has been used to explore the dynamics of the molecule in solvents such as methanol and acetonitrile. mdpi.com By exciting 4-AP to its S1 (intramolecular charge transfer) and S2 (ππ*) states with femtosecond laser pulses, researchers can monitor the subsequent structural changes by probing the mid-infrared spectral region. mdpi.com These investigations have revealed that upon excitation to the S2 state, 4-AP undergoes rapid internal conversion to the S1 state, which then relaxes to the ground state without significant ESIPT occurring. mdpi.com The internal conversion from the S2 to the S1 state is substantially faster than any potential solvent-assisted ESIPT, rendering the latter a negligible pathway. mdpi.com

TRIR studies have also been instrumental in clarifying the energetics of the ESIPT process. mdpi.com Theoretical calculations, supported by TRIR experimental data, have shown that the enol form of 4-AP in the S1 state is energetically less favorable than the keto form, making the keto-to-enol tautomerization endergonic and thus unlikely to occur from the S1 state. mdpi.com Even though the transition from the S2 state to the enol form in the S1 state is calculated to be exergonic, the rapid internal conversion remains the dominant relaxation channel. mdpi.com

Time-Resolved Emission Spectra (TRES) and Time-Resolved Area-Normalized Emission Spectra (TRANES)

Time-Resolved Emission Spectra (TRES) provide a detailed view of the evolution of the fluorescence spectrum of a molecule over time following excitation. This technique is crucial for understanding dynamic processes in the excited state, such as solvent relaxation and interactions with the local environment. bose.res.incapes.gov.brnih.gov

For 4-AP, TRES studies have been conducted in various media, including polymer hydrogels and micellar solutions. bose.res.incapes.gov.brnih.gov In polyacrylamide (PAA) hydrogels, TRES reveals the existence of multiple microenvironments for the 4-AP molecule. bose.res.in At very short times after excitation, the emission is observed at longer wavelengths (around 550 nm), which then shifts to shorter wavelengths (around 470 nm) at longer times. bose.res.in This indicates that 4-AP molecules are situated in different local environments within the hydrogel, with varying degrees of polarity and solvent accessibility. bose.res.in

In micellar solutions of sodium dodecyl sulfate (B86663) (SDS), TRES has been used to study the partitioning of 4-AP between the aqueous phase and the micellar interior. capes.gov.brnih.gov The spectral shifts observed in TRES are dependent on the surfactant concentration, which influences the amount of water solubilized within the micelles. capes.gov.br

Time-Resolved Area-Normalized Emission Spectra (TRANES) are often used in conjunction with TRES to identify the number of distinct emitting species. capes.gov.brnih.govacs.org The presence of an isoemissive point in TRANES plots is a strong indicator of a two-state process, where an equilibrium is established between two different excited species. nih.govacs.org For 4-AP in micellar systems, the observation of an isoemissive point has been attributed to the equilibrium between the initially excited intramolecular charge transfer (ICT) state and an exciplex formed with water molecules present in the micelles. nih.govacs.orgcapes.gov.br This allows for the temporal separation of the exciplex formation from the slower solvent relaxation process. acs.orgcapes.gov.br

UV-Vis Absorption and Steady-State Fluorescence Emission Spectroscopy

UV-Vis absorption and steady-state fluorescence emission spectroscopy are fundamental techniques for characterizing the electronic transitions and emissive properties of this compound. The UV-Vis absorption spectrum of 4-AP typically exhibits two distinct bands. mdpi.comacs.orgacs.org The band at shorter wavelengths, around 310 nm, is assigned to the S₀ → S₂ (ππ*) transition, while the band at longer wavelengths, approximately 360 nm, corresponds to the S₀ → S₁ intramolecular charge transfer (ICT) transition. mdpi.com The position of these bands can be influenced by the solvent environment. acs.orgacs.org

Steady-state fluorescence spectroscopy provides information about the emission properties of 4-AP after it has been excited. The fluorescence emission of 4-AP is known to be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.com In non-protic solvents, the emission spectrum is generally independent of the excitation wavelength. acs.org However, in protic solvents like water, the emission maximum can show a dependence on the excitation wavelength. bose.res.inacs.org For instance, excitation into the S₂ band can result in a different emission maximum compared to excitation into the S₁ band. acs.org This behavior has been linked to the potential for solvent-mediated proton transfer in the excited state. acs.orgacs.org

The fluorescence quantum yield of 4-AP also varies with the environment. For example, in polyacrylamide gels, the quantum yield has been observed to decrease as the excitation wavelength increases. bose.res.in

Table 1: Spectroscopic Data for this compound in Various Environments

| Technique | Solvent/Medium | Excitation Wavelength (nm) | Absorption Maxima (nm) | Emission Maxima (nm) | Key Findings | Reference |

| TRIR | Methanol, Acetonitrile | 300, 350 | ~310 (S₀→S₂), ~360 (S₀→S₁) | - | S₂→S₁ internal conversion is faster than ESIPT. | mdpi.com |

| TRES | Polyacrylamide Hydrogel | 300 | - | ~550 (short times), ~470 (long times) | Indicates multiple microenvironments. | bose.res.in |

| TRES/TRANES | SDS Micelles | - | - | Varies with SDS concentration | Reveals equilibrium between ICT state and exciplex. | capes.gov.brnih.govcapes.gov.br |

| UV-Vis/Fluorescence | Methanol, Acetonitrile | - | ~310, ~360 | - | Two distinct absorption bands corresponding to S₂ and S₁ states. | mdpi.com |

| UV-Vis/Fluorescence | Water | 303.4, 370.0 | ~300, ~370 | 561.7, 545.7 | Emission maximum is dependent on excitation wavelength. | acs.org |

Theoretical and Computational Chemistry of 4 Aminophthalimide

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful tools for elucidating the electronic structure, optical properties, and aggregation behavior of 4-aminophthalimide.

Investigation of Aggregation Behavior and Optical Properties

Theoretical studies have been instrumental in understanding how intermolecular interactions govern the self-assembly of this compound (AP) and its derivatives, and how this aggregation influences their optical properties. researchgate.netrsc.org By substituting the amine hydrogens of AP with methyl groups to create 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), researchers have been able to probe the effect of intermolecular hydrogen bonding. researchgate.netrsc.org

X-ray crystallography has shown that AP molecules are linked by strong intermolecular hydrogen bonds, which are absent in DMP where only weaker C–H⋯O and C–H⋯π interactions exist. rsc.org This difference in intermolecular forces leads to distinct aggregation modes. rsc.org DFT and TD-DFT calculations have successfully modeled these different aggregation modes and predicted their impact on the UV-Vis absorption spectra. researchgate.netrsc.org

The findings indicate that AP aggregates exhibit a blue-shifted absorption band compared to the molecule in its monomeric form, which is characteristic of H-aggregate formation. researchgate.netrsc.org Conversely, DMP aggregates show a red-shifted absorption band, indicating the formation of J-aggregates. researchgate.netrsc.org This research highlights the critical role of hydrogen bonding in directing the aggregation pathway and consequently tuning the optical properties of phthalimide-based systems. rsc.org

Table 1: Aggregation Behavior and Optical Properties of this compound (AP) and its Derivative (DMP)

| Compound | Dominant Intermolecular Interaction | Aggregation Type | Observed Spectral Shift |

|---|---|---|---|

| This compound (AP) | Strong N-H···O Hydrogen Bonding rsc.org | H-aggregate researchgate.netrsc.org | Blue-shifted absorption researchgate.netrsc.org |

| 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP) | Weak C-H···O, C-H···π interactions rsc.org | J-aggregate researchgate.netrsc.org | Red-shifted absorption researchgate.netrsc.org |

Modeling of Ground and Excited State Geometries

The geometry of this compound in its ground state (S₀) and various excited states (S₁ and S₂) has been extensively modeled to understand its photophysical behavior. mdpi.comnih.gov TD-DFT is a primary method for optimizing excited-state geometries, while standard DFT is used for the ground state. diva-portal.org These calculations reveal significant changes in the molecule's structure upon electronic excitation. acs.org

For instance, upon excitation from the S₀ to the S₁ state, the charge distribution in this compound becomes considerably more polarized. mdpi.com This is accompanied by changes in bond lengths and angles as the molecule relaxes to the equilibrium geometry of the excited state. diva-portal.org The solvent environment is also a critical factor; calculations often incorporate a polarizable continuum model (PCM) to simulate solvent effects on the molecular geometry in both the ground and excited states. nuph.edu.uaasianpubs.org The optimization of vibrational frequencies in these different electronic states is also performed to understand the complete energy landscape of the photoexcitation process. mdpi.com While TD-DFT is a widely used and valuable tool, benchmark studies have shown that the errors in calculated excited-state geometries are distinctly larger than those for ground-state geometries, even for well-behaved systems. diva-portal.org

Prediction of Electronic Transitions and Spectral Shifts

TD-DFT calculations are widely employed to predict the electronic transitions of this compound and its derivatives, providing insights into their absorption and fluorescence spectra. mdpi.comnuph.edu.ua These computations can accurately predict absorption wavelengths, which are found to be in excellent agreement with experimental data. nuph.edu.uaresearchgate.net The calculations also help in understanding solvatochromism—the shift in spectral bands in response to solvent polarity. mdpi.com

The significant solvatochromism of this compound is attributed to a large change in its dipole moment upon excitation to the S₁ state. mdpi.com TD-DFT calculations have quantified this change, showing an increase of 6.0 D for the S₁ state and 3.7 D for the S₂ state upon excitation. mdpi.com These theoretical predictions are crucial for interpreting experimental observations, such as the dramatic drop in fluorescence quantum yield in protic solvents, which is linked to the formation of stronger hydrogen bonds in the more polarized excited state. mdpi.com

Introducing different substituents to the this compound core leads to predictable shifts in the absorption and emission peaks. For example, methyl substitution on the amide hydrogen results in a bathochromic (red) shift of about 7 nm in the absorption peak, while alkyl substitution on the amine group causes more significant bathochromic shifts in both absorption (30–40 nm) and emission (10–60 nm) peaks. nuph.edu.uaresearchgate.net

Table 2: Computed vs. Experimental Spectral Shifts for this compound Derivatives

| Substitution | Solvent | Computed Absorption Shift (nm) | Experimental Absorption Shift (nm) | Computed Emission Shift (nm) | Experimental Emission Shift (nm) |

|---|---|---|---|---|---|

| Amide H to Methyl | Aprotic | ~+7 nuph.edu.uaresearchgate.net | ~+7 nuph.edu.uaresearchgate.net | Negligible Hypsochromic nuph.edu.uaresearchgate.net | Negligible Hypsochromic nuph.edu.uaresearchgate.net |

| Amine H to Alkyl | Aprotic | +30 to +40 nuph.edu.uaresearchgate.net | +30 to +40 nuph.edu.uaresearchgate.net | +10 to +60 nuph.edu.uaresearchgate.net | +10 to +60 nuph.edu.uaresearchgate.net |

Molecular Docking and Computational Drug Discovery

Computational methods, particularly molecular docking, are pivotal in the early stages of drug discovery for evaluating the potential of new therapeutic agents.

Evaluation of Phthalimide (B116566) Derivatives as Potential Therapeutic Agents

Molecular docking simulations have been used to evaluate phthalimide derivatives as potential inhibitors of specific biological targets, such as the transforming growth factor-beta (TGF-β) pathway, which is implicated in cancer. mdpi.com Specifically, these derivatives have been assessed as potential inhibitors of the ALK5 receptor, a key component of the TGF-β signaling cascade. researchgate.netmdpi.com

In these studies, various N-substituted isoindoline-1,3-dione (phthalimide) derivatives were designed and their binding affinities to the ALK5 binding site were calculated. mdpi.com The results identified several compounds with promising binding energies, significantly lower (i.e., stronger binding) than the standard chemotherapeutic agent, Capecitabine. mdpi.com For example, one derivative, P7 (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisoindolin-2-yl) acetate), exhibited a particularly strong binding energy of -12.28 kcal/mol, compared to -6.95 kcal/mol for Capecitabine. researchgate.netmdpi.com These computational findings highlight the therapeutic potential of the phthalimide scaffold and guide the synthesis and experimental validation of the most promising candidates for anticancer therapeutics. mdpi.com

Table 3: Molecular Docking Binding Energies of Phthalimide Derivatives Targeting ALK5

| Compound | Binding Energy (kcal/mol) |

|---|---|

| P7 | -12.28 mdpi.com |

| P4 | -11.42 mdpi.com |

| P10 | -8.99 mdpi.com |

| P11 | -7.50 mdpi.com |

| P2 | -7.22 mdpi.com |

| Capecitabine (Control) | -6.95 mdpi.com |

Semi-empirical Calculations for Photophysical Mechanism Elucidation

Semi-empirical methods, while less computationally intensive than ab initio methods like DFT, provide valuable qualitative insights into molecular behavior, particularly for larger systems or dynamic processes. acs.org These calculations have been applied to this compound to elucidate its photophysical mechanisms. acs.org

One key application has been the investigation of a non-emissive twisted intramolecular charge transfer (TICT) state as a potential nonradiative decay pathway. acs.org Semi-empirical calculations based on the AM1 (Austin Model 1) method were used to model the ground and excited state energy profiles as a function of the torsion angle of the amino group. acs.org The results for this compound (AP) were compared with its N,N-dimethyl derivative (DAP). acs.org

These calculations supported the hypothesis that a twisting mechanism is at play. acs.org In a polar solvent like acetonitrile, the TICT state of AP was found to be more stable than the intramolecular charge transfer (ICT) state by 0.27 eV. acs.org However, the calculated barrier to twisting in the excited state was relatively high at 0.55 eV. acs.org This suggests that while the TICT state is energetically accessible, the rotational motion of the amino group in AP does not dominate the photophysics due to this energy barrier. acs.org

Table 4: AM1 Semi-Empirical Calculation Results for AP in Acetonitrile

| Parameter | Calculated Value (eV) |

|---|---|

| TICT State Stability vs. ICT State | 0.27 acs.org |

| Excited State Twisting Barrier | 0.55 acs.org |

Analysis of Torsion Angles and Twisted States

The photophysical characteristics of this compound (4-AP) are intrinsically linked to its molecular structure and conformational dynamics, particularly the rotational freedom of the exocyclic amino group. Computational and theoretical studies have been instrumental in elucidating the relationship between the torsion angles of this group and the formation of emissive and non-emissive excited states.

The ground-state structure of 4-AP is largely planar, a conformation confirmed by X-ray crystallography. iucr.orgresearchgate.net However, the key to its complex photophysics lies in the torsional angle defined by the C-C-N-H plane of the amino group relative to the phthalimide ring. Upon photoexcitation, the molecule undergoes an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting phthalimide moiety. researchgate.net This process is often coupled with a significant conformational change, specifically the twisting of the amino group around the C-N bond. mdpi.com

This twisting leads to the formation of a "Twisted Intramolecular Charge Transfer" (TICT) state. researchgate.netmdpi.com The TICT model posits that in the excited state, the molecule can relax into a conformation where the amino group is perpendicular to the aromatic ring. mdpi.com In this twisted geometry, the electronic coupling between the donor (amino) and acceptor (phthalimide) moieties is minimized, resulting in a highly polar state with a large dipole moment. researchgate.netmdpi.com

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have been employed to map the potential energy surfaces of 4-AP in both its ground and excited states along the amino-twisting coordinate. mdpi.comresearchgate.netsonar.ch These calculations help to characterize the locally excited (LE) state, which maintains a planar or near-planar geometry, and the twisted TICT state. For many amine-containing dyes, including 4-AP, the TICT state can act as a non-radiative decay channel. mdpi.comresearchgate.net This means that the energy of the excited state is dissipated as heat rather than light, leading to a decrease in fluorescence quantum yield. mdpi.com

The formation and stability of the TICT state are highly sensitive to the solvent environment. mdpi.com Polar solvents tend to stabilize the highly polar TICT state, lowering its energy and making it more accessible from the initially excited LE state. mdpi.com This stabilization explains the marked solvent polarity-dependent fluorescence of 4-AP. researchgate.netmdpi.com Theoretical models that include explicit solvent molecules have demonstrated that hydrogen bonding between 4-AP and protic solvents can be significantly strengthened in the excited state, further influencing the potential energy landscape and the dynamics of ICT and TICT state formation. mdpi.comresearchgate.net

The structural parameters obtained from X-ray crystallography provide a baseline for understanding the ground-state geometry from which these excited-state dynamics originate.

Table 1: Selected Geometric Parameters of this compound from X-ray Crystallography This interactive table provides key bond lengths and angles for the this compound molecule as determined by crystallographic analysis. researchgate.net

| Parameter | Atoms Involved | Value (Å or °) |

|---|---|---|

| Bond Lengths | ||

| C1-O1 | Carbonyl | 1.226 (4) Å |

| C6-O2 | Carbonyl | 1.209 (4) Å |

| C4-N2 | Amino C-N | 1.356 (5) Å |

| N1-C1 | Imide N-C | 1.381 (5) Å |

| N1-C6 | Imide N-C | 1.389 (5) Å |

| Bond Angles | ||

| C1-N1-C6 | Imide | 112.0 (3) ° |

| O1-C1-C8 | 129.0 (4) ° | |

| O2-C6-C7 | 129.8 (4) ° | |

| N2-C4-C3 | 119.0 (4) ° | |

| N2-C4-C5 | 121.3 (4) ° |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

Advanced Applications of 4 Aminophthalimide in Chemical and Biological Systems

Fluorescent Probes in Complex Media

4-Aminophthalimide (4-AP) and its derivatives are notable for their solvent-sensitive fluorescence properties, making them powerful tools for investigating complex and heterogeneous systems. researchgate.net The fluorescence emission spectrum, quantum yield, and lifetime of 4-AP are highly dependent on the polarity and hydrogen-bonding capability of its immediate surroundings. d-nb.infonih.govresearchgate.netmdpi.com This solvatochromism allows 4-AP to act as a reporter molecule, providing insights into the local microenvironment in various media, from micelles to biological membranes. researchgate.netresearchgate.net

In aqueous solutions, surfactant molecules can self-assemble into organized structures like micelles and microemulsions, creating distinct microenvironments with varying polarity and viscosity. 4-AP's fluorescence characteristics are exquisitely sensitive to these changes, making it an ideal probe for studying the properties of such microheterogeneous media. researchgate.netbose.res.in When partitioned into these assemblies, the changes in 4-AP's fluorescence provide detailed information about the interior of these structures. bose.res.inunlp.edu.ar For instance, studies in Triton X-100 water-in-oil microemulsions show that 4-AP resides in the confined water pool, where the solvation dynamics are significantly different from bulk water. bose.res.in

The solvent-sensitive fluorescence of this compound is highly effective for monitoring subtle changes within microenvironments, such as those occurring during the aggregation or self-assembly of molecules. rsc.orgrsc.org For example, when N-alkyl-4-aminophthalimides with varying alkyl chain lengths are studied in aqueous media, their fluorescence response reveals information about molecular aggregation. rsc.orgrsc.org Longer-chain homologues exhibit a new fluorescence band that is assigned to the formation of molecular aggregates, a phenomenon driven by hydrophobicity. rsc.orgrsc.org

The photophysical properties of this compound derivatives covalently linked to fatty acids, such as 11-(4-aminophthalimido)undecanoic acid, have been studied in micellar environments. rsc.orgrsc.org These studies show that even when the fluorophore is attached to the non-polar tail of a surfactant-like molecule, it preferentially localizes in the more polar interfacial region of the micelle. rsc.orgacs.org This is accomplished by the folding of the long alkane chain, a behavior clearly indicated by fluorescence spectral shifts, intensity changes, and quenching experiments. rsc.orgacs.org This ability to report on its location makes 4-AP invaluable for understanding the conformation and dynamics of molecules within organized assemblies. rsc.orgacs.org

Table 1: Illustrative Fluorescence Behavior of 4-AP Derivatives in Different Environments

| Derivative | Environment | Observed Fluorescence Change | Interpretation | Reference |

|---|---|---|---|---|

| N-alkyl-4-aminophthalimides | Aqueous Media | Appearance of a new, red-shifted fluorescence band for longer alkyl chains | Formation of molecular aggregates due to hydrophobic interactions. | rsc.orgrsc.org |

| 11-(4-aminophthalimido)undecanoic acid | Micellar Solution (e.g., SDS, CTAB, Triton X-100) | Spectral shift and intensity changes upon micelle formation | Probe localizes at the micelle-water interfacial region. | rsc.org |

| 11-(4-N,N-dimethylaminophthalimido)undecanoic acid (DAPL) | Micellar Solution | Enhanced fluorescence intensity | Probe moves from polar aqueous phase to the less polar interfacial region of the micelle. | acs.org |

| This compound (4-AP) | AOT/TOPO Reverse Micelles | Red-edge excitation shift | Increase in interfacial fluidity upon addition of TOPO co-surfactant. | unlp.edu.arconicet.gov.ar |

The distinct fluorescence properties of this compound in the aqueous phase versus the micellar environment allow for the precise determination of key physicochemical parameters of surfactants. rsc.orgrsc.org As surfactant concentration increases in a solution, the formation of micelles at a specific point—the critical micellar concentration (CMC)—causes a significant change in the local environment available to the 4-AP probe. This change is reflected in its fluorescence intensity or emission wavelength. rsc.orgoup.com

By monitoring the surfactant-induced changes in the fluorescence of probes like 11-(4-aminophthalimido)undecanoic acid, researchers can determine both the binding constants (K) of the probe to the micelles and the CMC of the surfactant. rsc.orgrsc.org This method has been successfully applied to various types of micelles. researchgate.netrsc.org For instance, the CMCs of sodium dodecyl sulfate (B86663) (SDS), cetyltrimethylammonium bromide (CTAB), and Triton X-100 have been determined using this technique. rsc.org The method relies on analyzing the titration curves of fluorescence intensity versus surfactant concentration. oup.com Similarly, the partitioning of a 4-AP probe between the bulk aqueous phase and the micellar pseudo-phase can be quantified to understand the affinity of the probe for the micellar assembly. conicet.gov.aroup.com

Table 2: Critical Micellar Concentrations (CMC) Determined Using this compound-Based Probes

| Surfactant | Probe Used | Determined CMC (mM) | Reference |

|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | 11-(4-aminophthalimido)undecanoic acid | 8.3 | rsc.org |

| Cetyltrimethylammonium Bromide (CTAB) | 11-(4-aminophthalimido)undecanoic acid | 0.9 | rsc.org |

| Triton X-100 | 11-(4-aminophthalimido)undecanoic acid | 0.2 | rsc.org |

The utility of this compound extends into biological systems, where its environment-sensitive fluorescence is exploited for imaging and sensing applications. nih.govresearchgate.netnih.gov A significant advantage of the 4-AP fluorophore is that it can be excited at wavelengths outside the typical absorption range of proteins and nucleic acids, minimizing background interference from the biological matrix. d-nb.infonih.gov Its small size, comparable to the indole (B1671886) moiety of tryptophan, allows it to be incorporated into biomolecules with minimal structural perturbation. d-nb.inforesearchgate.netnih.gov

To probe the polarity of biological membranes, researchers have synthesized novel fluorescent amino acids that incorporate the this compound moiety into their side chains. d-nb.inforesearchgate.netnih.gov These synthetic amino acids can then be incorporated into peptides and proteins using standard solid-phase synthesis techniques. nih.govresearchgate.net The fluorescence readout from the embedded 4-AP group provides direct information about the local polarity of its environment within a lipid bilayer. d-nb.infonih.gov

When a peptide containing a 4-AP amino acid is integrated into a lipid membrane, the fluorophore's emission spectrum and quantum yield change dramatically depending on its depth of immersion. d-nb.infonih.gov A position deep within the hydrophobic core of the lipid bilayer results in a significant blue shift in the emission wavelength and an increase in the fluorescence quantum yield compared to a location at the more polar membrane surface. d-nb.infonih.gov This approach provides a powerful method for studying the topology and dynamics of membrane-associated peptides and proteins. nih.gov

The 4-AP-modified amino acids have been successfully used to examine the local polarity within the α-helical transmembrane (TM) fragment of the human epidermal growth factor receptor (EGFR). d-nb.infonih.govresearchgate.net By strategically placing the fluorescent amino acid at different positions within the TM peptide sequence, researchers could distinguish between locations in the hydrophobic core of the lipid bilayer and those at the membrane-water interface. d-nb.infonih.gov

For instance, when a 4-AP amino acid was incorporated deep within the membrane-spanning helix of the EGFR fragment, it exhibited a strong blue shift of approximately 30 nm and a two- to three-fold increase in fluorescence quantum yield upon insertion into palmitoyloleoyl-sn-glycero-3-phosphocholine (POPC) vesicles. d-nb.info In contrast, when the probe was positioned at the N-terminus of the peptide, placing it at the membrane surface, these fluorescence changes were not observed. d-nb.infonih.gov This powerful and informative fluorescence readout demonstrates the high potential of 4-AP building blocks for probing the structure and environment of transmembrane peptides and proteins in model systems and potentially in living cells. d-nb.infonih.govnih.gov

Table 3: Optical Properties of an EGFR Transmembrane Peptide (EGFR1) Labeled with a 4-AP Amino Acid

| Environment | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ_f) | Interpretation | Reference |

|---|---|---|---|---|---|

| Methanol (B129727) (MeOH) | 383 | 536 | 0.21 | Reference state in a polar solvent. | d-nb.info |

| POPC Vesicles | 375 | 507 | 0.58 | 4-AP probe is located in the deep, hydrophobic core of the lipid bilayer. | d-nb.info |

Biological Imaging and Sensing

Nucleoside and Oligonucleotide Labeling for DNA-Protein Interactions

The solvatochromic nature of this compound (API), where its fluorescence characteristics change with solvent polarity, makes it an excellent candidate for a fluorescent reporter in biological systems. Researchers have leveraged this by covalently attaching API to nucleosides, the building blocks of DNA, to study the intricate interactions between DNA and proteins. rsc.orgresearchgate.net

In a key research approach, API was attached to 2′-deoxycytidine or 2'-deoxyadenosine (B1664071) via a non-conjugated propargyl linker. rsc.orgresearchgate.net These modified nucleosides were then converted into their triphosphate forms and enzymatically incorporated into DNA strands by DNA polymerases. rsc.orgresearchgate.net This process creates DNA that is "labeled" with the environmentally sensitive API fluorophore.

The resulting API-labeled DNA serves as a dynamic probe. When a protein binds to the DNA, the local environment around the API fluorophore is altered. rsc.org This change in polarity is detected as a change in the fluorescence signal. For instance, studies involving the tumor suppressor p53 protein and the non-specific single-strand binding (SSB) protein demonstrated that the binding of these proteins to API-labeled DNA caused a two- to three-fold increase in the intensity of the API fluorescence. rsc.org This signaling mechanism provides a clear and measurable indicator of a DNA-protein binding event, allowing for real-time monitoring. rsc.orgnih.gov

| Probe | Target Protein | Observed Fluorescence Change | Reference |

| This compound-labeled DNA | p53 protein | 2-3 fold increase in fluorescence intensity | rsc.org |

| This compound-labeled DNA | Single Strand Binding (SSB) protein | 2-3 fold increase in fluorescence intensity | rsc.org |

Selective Visualization of Intracellular Lipid Droplets and Mitochondrial Membranes

Derivatives of this compound have been successfully employed as fluorescent dyes for live-cell imaging, specifically for the selective visualization of key organelles. One such derivative, 4-amino-N-adamantylphthalimide, has shown significant promise in this area due to its fluorosolvatochromic and amphiphilic characteristics. researchgate.net This dye can be excited using a 405 nm laser, which is common in confocal microscopy and has low cytotoxicity, making it suitable for studying living cells. researchgate.netresearchgate.net

In studies using human cancer cell lines, researchers observed that this dye primarily stains intracellular lipid droplets. researchgate.net Further colocalization experiments with established organelle markers revealed that the dye also accumulates in and stains mitochondrial membranes. researchgate.net

The distinct polarity of these two organelles allows for their simultaneous visualization using the solvatochromic properties of the dye. researchgate.net Because the dye's fluorescence emission spectrum shifts depending on the polarity of its environment, it emits different colors in the lipid droplets versus the mitochondrial membranes. This allows researchers to distinguish between and visualize both organelles at the same time in separate emission channels. researchgate.netresearchgate.net This capability is particularly useful for studying cells and tissues that have intense lipid metabolism, where the interplay between mitochondria and lipid droplets is crucial. researchgate.net

| 4-AP Derivative | Target Organelle | Principle of Visualization | Reference |

| 4-amino-N-adamantylphthalimide | Intracellular Lipid Droplets | Fluorosolvatochromism | researchgate.net |

| 4-amino-N-adamantylphthalimide | Mitochondrial Membranes | Fluorosolvatochromism | researchgate.net |

Environmental Sensing Applications

The sensitivity of this compound's fluorescence to its immediate surroundings extends to the detection of specific molecules, making it a useful component in chemical sensors.

Fluorescent Indicator for Moisture Detection

A notable application of this compound is its use as a fluorescent indicator for detecting the presence of moisture. Its fluorescence is particularly sensitive to water. This property has been used to detect trace amounts of water in various organic solvents. researchgate.net

In a case study involving 1-chloroalkanes, this compound proved effective in detecting water at very low concentrations, ranging from 10⁻⁴ to 10⁻² M. These are levels often present even in commercially available "dry" solvents. researchgate.net The detection mechanism relies on thermochromic emission shifts, where the color of the emitted light changes with temperature, indicating the formation of water clusters. This makes 4-AP a highly effective and sensitive probe for ensuring anhydrous conditions in chemical reactions and processes. researchgate.net

Material Science and Nanotechnology

In the realm of material science, this compound serves as a fundamental building block for creating novel fluorescent materials at the nanoscale. rsc.orgresearchgate.net

Development of Fluorescent Organic Nanoparticles

This compound (AP) has been utilized as a molecular building block to fabricate fluorescent organic nanoparticles (FONs). rsc.orgresearchgate.net These nanoparticles are created through the self-assembly or aggregation of AP molecules. rsc.org The resulting nanoparticles possess distinct optical properties compared to the individual, dissolved AP molecules. The fabrication and characteristics of these nanomaterials have been confirmed using advanced imaging techniques such as field emission scanning electron microscopy (FESEM). rsc.orgresearchgate.net The development of such nanoparticles is a key area of research, with applications in fields like bioimaging and optoelectronics. researchgate.net

Studies on H and J Aggregate Formation

The process by which this compound (AP) molecules self-assemble into nanoparticles involves the formation of specific types of molecular aggregates known as H-aggregates and J-aggregates. rsc.org These aggregates are defined by the characteristic shifts they induce in the material's absorption spectrum compared to the single molecule (monomer). pradeepresearch.org

Research has shown that aggregates of this compound exhibit a blue-shifted absorption band. rsc.orgresearchgate.net This type of hypsochromic shift is the defining characteristic of H-aggregate formation. rsc.orgpradeepresearch.org The formation of H-aggregates in AP is attributed to strong intermolecular hydrogen bonding interactions (N-H···O) between the amine and imide groups of neighboring molecules, which has been confirmed by X-ray crystallography. rsc.orgresearchgate.net This contrasts with derivatives like 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), where hydrogen bonding is precluded, leading to the formation of red-shifted J-aggregates instead. rsc.org The ability to control the type of aggregate by modifying the molecular structure is crucial for tuning the optical properties of the resulting nanomaterials. rsc.org

| Compound | Aggregate Type | Observed Spectral Shift | Primary Intermolecular Interaction | Reference |

| This compound (AP) | H-aggregate | Blue-shifted (Hypsochromic) | Hydrogen bonding | rsc.orgresearchgate.net |

| 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP) | J-aggregate | Red-shifted (Bathochromic) | Weak C-H···O, C-H···π interactions | rsc.org |

Applications in Supramolecular Chemistry

This compound (4AP) serves as a versatile building block in the field of supramolecular chemistry, primarily due to its distinct fluorescent properties and its capacity for hydrogen bonding. ontosight.airsc.org Its utility ranges from the creation of fluorescent sensors to the development of artificial biological structures.

A notable application of this compound is in the construction of fluorescent chemosensors for detecting metal ions. Researchers have synthesized novel sensors by attaching a 4AP fluorophore to a larger molecular scaffold, such as a calix capes.gov.brarene. psu.edu For instance, a fluorescent sensor named N-(4-aminophthalimidoethyl)calix capes.gov.brazacrown (APL) was constructed by linking the 4AP fluorophore to a calix capes.gov.brazacrown receptor unit via a dimethylene spacer. psu.edu This design follows a fluorophore–spacer–receptor architecture. In the absence of metal ions, the fluorescence of the 4AP unit is quenched due to photoinduced intramolecular electron transfer (PIET) between the receptor and the fluorophore. psu.edu Upon binding of a metal ion to the azacrown receptor, this quenching effect is inhibited, leading to a significant enhancement in fluorescence. psu.edu This "off-on" signaling mechanism allows for the detection of specific metal ions. Studies have shown that this particular system is selective for iron (Fe³⁺) and copper (Cu²⁺) ions. psu.edu

The complexation properties of APL with various transition metal ions have been investigated using UV-vis spectroscopy. The association constants (K) reveal the selectivity of the sensor.

| Metal Ion | Association Constant (K) in M⁻¹ |

| Fe³⁺ | 2.3 x 10⁵ |

| Cu²⁺ | 1.6 x 10⁵ |

| Co²⁺ | 4.1 x 10⁴ |

| Ni²⁺ | 3.7 x 10⁴ |

| Zn²⁺ | 2.1 x 10⁴ |

| Data sourced from complexation studies of N-(4-aminophthalimidoethyl)calix capes.gov.brazacrown (APL) with various metal ions. psu.edu |

Furthermore, this compound has been employed in the design of artificial DNA base pairs. rsc.org Its size is comparable to that of natural purine (B94841) bases, allowing it to be incorporated into DNA oligonucleotides as an isosteric replacement for a natural base. rsc.org Scientists have created a synthetic base pair by pairing a this compound C-nucleoside with a 2,4-diaminopyrimidine (B92962) (DAP) C-nucleoside within a DNA duplex. rsc.org This artificial pair is held together by hydrogen bonds and is notable for the strong, environment-sensitive fluorescence of the 4AP moiety. rsc.org The fluorescence properties, such as the large Stokes' shift, are highly dependent on the local environment, making 4AP a sensitive probe for studying DNA structure and dynamics, including local melting and real-time monitoring of enzymatic actions like those of DNA polymerase. rsc.org The 4AP fluorophore is distinguished by its high fluorescence quantum yield and long excited-state lifetime when embedded in DNA. rsc.org

The solvatofluorochromic nature of 4AP has also led to its use as a probe in other supramolecular systems, including cyclodextrins, polymers, membranes, and micelles, to investigate local polarity and binding events. rsc.orgnih.gov

Exploration of Pharmaceutical Potential beyond Citalopram Synthesis

While this compound is a known intermediate in the synthesis of the antidepressant citalopram, its pharmaceutical potential extends to a much broader range of biological activities. scribd.comqut.edu.aunih.gov The phthalimide (B116566) scaffold, and specifically this compound derivatives, are recognized for their therapeutic promise in various domains, including as anti-inflammatory, antimicrobial, and antiviral agents. ontosight.aibiomedgrid.comresearchgate.net

The core structure of this compound serves as a key pharmacophore—a molecular framework with the necessary features to interact with a specific biological target. The amino group at the 4-position on the phthalimide ring has been identified as a crucial feature for certain biological activities. biomedgrid.com Research into various N-substituted 4-aminophthalimides has unveiled a diverse array of pharmacological effects, demonstrating that modifications to the imide nitrogen can lead to compounds with potent and specific activities. biomedgrid.comnih.gov This has spurred the synthesis and evaluation of numerous derivatives for applications beyond central nervous system drugs. biomedgrid.comresearchgate.net

Anti-HIV Activity of Derivatives

A significant area of investigation has been the antiviral potential of this compound derivatives, particularly against the human immunodeficiency virus (HIV). researchgate.netresearchgate.net Early research identified that substituting the imide nitrogen of this compound could yield compounds with notable anti-HIV properties. nih.gov

A key breakthrough came from the synthesis and evaluation of a series of N-substituted 4-aminophthalimides. capes.gov.brnih.gov From a series of 24 compounds, N-1-adamantyl-4-aminophthalimide uniquely demonstrated activity against both HIV-1 and HIV-2 in CEM cell cultures, which are human T-lymphocyte cells. capes.gov.brnih.gov